molecular formula C20H20BrClN8O5 B1667880 2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid CAS No. 6914-12-1

2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Cat. No. B1667880
CAS RN: 6914-12-1
M. Wt: 567.8 g/mol
InChI Key: AKDWTVCYSZSYQZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromochloromethotrexate is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Alkylation and Cyclisation : The compound has been utilized in the synthesis of novel thiazolo[3,2‐a]‐ and triazolo[4,3‐a]pyrimidines through alkylation and cyclisation reactions, demonstrating its utility in creating new heterocyclic structures (Hussain, El-Reedy, Rezk, & Sife El-Dien, 1987).

  • Degradation Product Analysis : This compound has been the subject of degradation product studies under various conditions, using techniques like LC-PDA and LC-MS, which is crucial for understanding its stability and degradation pathways (Sastry, Venkatesan, Sastry, & Mahesh, 2016).

  • Novel Compound Synthesis : It is also used in the synthesis of 5-deaza analogues of aminopterin and folic acid, highlighting its role in creating biologically active compounds (Su, Huang, Burchenal, Watanabe, & Fox, 1986).

Biological Activities and Evaluation

  • Antitumor Activity : The compound's derivatives have been synthesized and evaluated for their antitumor activity. This includes studies on their inhibition of purine biosynthesis and selectivity for folate receptors and transporters, indicating significant potential in cancer treatment (Wang et al., 2010).

  • Serotonin Receptor Agonism : Derivatives of this compound have been synthesized and evaluated for their activity as serotonin 4 receptor agonists, demonstrating its versatility in the development of treatments for various neurological and gastrointestinal conditions (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

  • In Vitro and In Vivo Antineoplastic Activity : Novel derivatives of this compound have been synthesized and shown to have antineoplastic activity both in vitro and in vivo, further reinforcing its potential in cancer therapy (Dutta, Ravali, Ray, & Nagarajan, 2015).

properties

CAS RN

6914-12-1

Product Name

2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H20BrClN8O5

Molecular Weight

567.8 g/mol

IUPAC Name

2-[[3-bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20BrClN8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)

InChI Key

AKDWTVCYSZSYQZ-LBPRGKRZSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Br)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Br)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Br)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bromochloromethotrexate;  NSC 98579;  NSC-98579;  NSC98579; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 2
2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 3
2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 4
2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 5
Reactant of Route 5
2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 6
2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

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